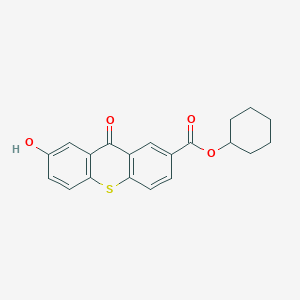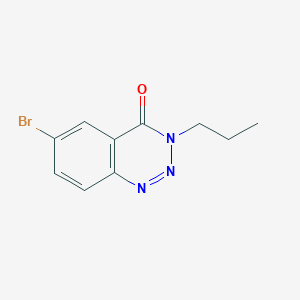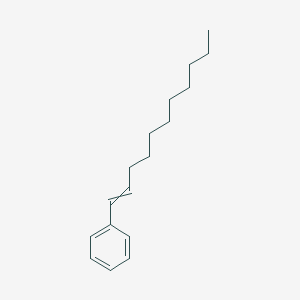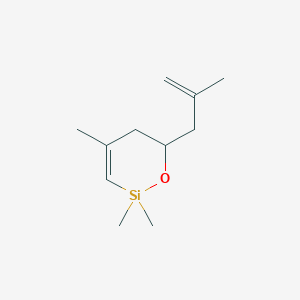
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester is a chemical compound with a complex structure that includes a thioxanthene core
Méthodes De Préparation
The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester typically involves several steps. One common method includes the esterification of 9H-Thioxanthene-2-carboxylic acid with cyclohexanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester include:
9-Oxo-9H-thioxanthene-2-carboxylic acid: This compound shares a similar core structure but lacks the ester group.
9-Oxo-9H-xanthene-2-carboxylic acid: This compound has a similar structure but contains an oxygen atom instead of sulfur in the thioxanthene core.
Thiosalicylic acid: This compound has a similar sulfur-containing structure but differs in the overall framework.
Propriétés
Numéro CAS |
917762-67-5 |
|---|---|
Formule moléculaire |
C20H18O4S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
cyclohexyl 7-hydroxy-9-oxothioxanthene-2-carboxylate |
InChI |
InChI=1S/C20H18O4S/c21-13-7-9-18-16(11-13)19(22)15-10-12(6-8-17(15)25-18)20(23)24-14-4-2-1-3-5-14/h6-11,14,21H,1-5H2 |
Clé InChI |
VYUWFSUUAXNPID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)




![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
